molecular formula C15H12Cl2N4OS B2503000 5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338967-91-2

5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B2503000
CAS No.: 338967-91-2
M. Wt: 367.25
InChI Key: CKAROHQNBFNRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazole is a useful research compound. Its molecular formula is C15H12Cl2N4OS and its molecular weight is 367.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Implications

Novel synthesis techniques for azole derivatives, including methods for creating omeprazole and related proton pump inhibitors, showcase the importance of these compounds in developing anti-ulcer medications. These synthesis methods offer insights into the creation of pharmaceutical impurities that can serve as standard references for further studies, highlighting the complex interplay between chemical synthesis and drug development (Saini et al., 2019).

Biological and Pharmacological Properties

Azole derivatives are renowned for their potent antimicrobial and antifungal properties. Recent advances in this domain have identified triazole and imidazole scaffolds as crucial for designing compounds with significant antimicrobial activity. These findings underscore the role of structural modification in enhancing the biological efficacy of azole-based compounds (Emami et al., 2022).

Antioxidant Activity and Environmental Applications

The remediation and degradation of organic pollutants using redox mediators and oxidoreductive enzymes illustrate the environmental applications of related compounds. This enzymatic approach, leveraging the properties of certain azole derivatives, offers a promising avenue for treating pollutants in industrial wastewater, showcasing the versatility of azole compounds beyond pharmaceutical uses (Husain & Husain, 2007).

Analytical and Synthetic Profiles

The analytical and synthetic exploration of benzothiazepine and its derivatives reveals a diverse range of bioactivities, such as coronary vasodilatory, antihypertensive, and antidepressant effects. This research domain emphasizes the potential of benzothiazepines and related azole compounds in developing new therapeutic agents with improved efficacy and safety profiles (Dighe et al., 2015).

Properties

IUPAC Name

5-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4OS/c1-22-14-8-13(11(16)7-12(14)17)21-15(18-19-20-21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAROHQNBFNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2C(=NN=N2)SCC3=CC=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.